molecular formula C13H15N3O3 B6529316 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide CAS No. 946306-01-0

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide

Cat. No. B6529316
CAS RN: 946306-01-0
M. Wt: 261.28 g/mol
InChI Key: ZFNFHHKYOVFRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” is a compound that belongs to the oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” was characterized by various spectroscopic techniques. For instance, the IR spectrum showed peaks at 3222 cm^-1 (NH), 1529 cm^-1 (C=N), and 1116 cm^-1 (C–O–C) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide” include a melting point of 210–212°C . The 1H NMR spectrum (300 MHz, DMSO) shows peaks at δ 1.32–1.35 (3H, t, J = 6.4 Hz, CH3), 2.24 (3H, s, CH3), 2.62 (2H, m, CH2), 6.89–6.92 (2H, d, J = 6.1 Hz, ArH), 6.93–6.96 (2H, d, J = 6.4 Hz, ArH), 8.62 (1H, s, NH); m/z = 203 (M +) .

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds containing 1,3,4-oxadiazole cores have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . For instance, certain derivatives were found to be more potent than ampicillin .

Analgesic and Anti-inflammatory Properties

These compounds also show analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs in these areas.

Antiviral Properties

1,3,4-Oxadiazole derivatives have been reported to possess antiviral properties . This suggests their potential use in the treatment of various viral diseases.

Anticancer Properties

There is evidence that 1,3,4-oxadiazole derivatives can exhibit anticancer properties . They have been evaluated for their anticancer activity on various human tumor cell lines .

Antihypertensive Properties

Compounds containing 1,3,4-oxadiazole cores have been found to have antihypertensive properties . This suggests their potential use in managing high blood pressure.

Anticonvulsant and Anti-diabetic Properties

These compounds have also shown anticonvulsant and anti-diabetic properties . This indicates their potential use in the treatment of epilepsy and diabetes.

Use in Agriculture

1,3,4-Oxadiazole based compounds can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture.

Use in Electronics

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Future Directions

Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide”, have shown promising results in various fields such as medicinal chemistry and high-energy molecules . Therefore, future research could focus on exploring their potential applications in these areas.

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-12-15-16-13(19-12)9-4-6-10(7-5-9)14-11(17)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNFHHKYOVFRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.